molecular formula C9H15NO B2779339 1-Cyclopropylpiperidine-4-carbaldehyde CAS No. 1556703-59-3

1-Cyclopropylpiperidine-4-carbaldehyde

Cat. No. B2779339
M. Wt: 153.225
InChI Key: UPBXMRZEAUOKOQ-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-Cyclopropylpiperidine-4-carbaldehyde” is represented by the InChI code 1S/C9H15NO/c11-7-8-3-5-10 (6-4-8)9-1-2-9/h7-9H,1-6H2 . The molecular weight is 153.22 .


Physical And Chemical Properties Analysis

The physical form of “1-Cyclopropylpiperidine-4-carbaldehyde” is oil . It has a storage temperature of -10 degrees .

Scientific Research Applications

Ring-Opening and Chlorochalcogenation

Ring-opening regio-, diastereo-, and enantioselective 1,3-chlorochalcogenation of cyclopropyl carbaldehydes, including structures similar to 1-Cyclopropylpiperidine-4-carbaldehyde, has been achieved through a process involving organocatalysis. This method facilitates the creation of 1,3-chlorochalcogenated products with high regioselectivity and varying degrees of diastereo- and enantioselectivities, establishing adjacent stereocenters in the resulting compounds. Such transformations are significant for the development of complex molecules with potential applications in drug development and material sciences (Wallbaum et al., 2016).

Prins Cyclization

Prins cyclization of cyclopropane carbaldehydes with alcohols has been explored for the stereoselective construction of hexahydrooxonine and octahydrocyclopenta[b]pyran structures. This approach demonstrates the utility of cyclopropane carbaldehydes in synthesizing complex cyclic compounds, which could be beneficial for creating pharmacologically active molecules or for use in synthetic organic chemistry (Kumar et al., 2018).

Building Blocks in Stereocontrolled Synthesis

4-Oxoazetidine-2-carbaldehydes, closely related to 1-Cyclopropylpiperidine-4-carbaldehyde, serve as versatile building blocks in stereocontrolled synthesis. They are used for preparing a variety of biologically interesting compounds, including α-amino acids, β-amino acids, amino sugars, and complex natural products. Their dual reactivity and bifunctionality make them valuable intermediates in synthetic organic chemistry, highlighting the potential utility of similar cyclopropyl carbaldehydes in diverse synthetic applications (Alcaide & Almendros, 2002).

Catalyzed Cyclization

Palladium-catalyzed cyclization of halogenated carbaldehydes with carbon monoxide and carboxylic acids is another area where compounds like 1-Cyclopropylpiperidine-4-carbaldehyde could be applied. This method allows for the synthesis of dihydrofuro[3,4-c]pyridine derivatives, useful intermediates in the development of pharmaceuticals and agrochemicals, showcasing the adaptability of cyclopropyl carbaldehydes in catalyzed synthetic processes (Cho & Kim, 2008).

Radical 1,2-Alkylarylation/Acylarylation

The radical 1,2-alkylarylation of allylic alcohols with aliphatic aldehydes through a neophyl rearrangement demonstrates the reactivity of cyclopropane carbaldehydes in forming 1,2-diphenyl-3-alkyl propanones. This method exemplifies the potential of using 1-Cyclopropylpiperidine-4-carbaldehyde in radical transformations to access complex organic frameworks with potential applications in medicinal chemistry and materials science (Pan et al., 2017).

properties

IUPAC Name

1-cyclopropylpiperidine-4-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c11-7-8-3-5-10(6-4-8)9-1-2-9/h7-9H,1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPBXMRZEAUOKOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCC(CC2)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclopropylpiperidine-4-carbaldehyde

CAS RN

1556703-59-3
Record name 1-cyclopropylpiperidine-4-carbaldehyde
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